Tropisetron

描述

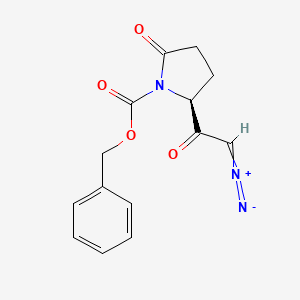

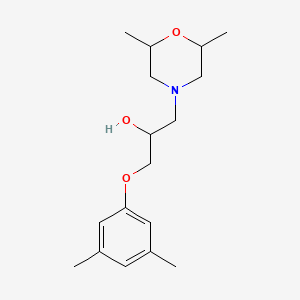

Tropisetron is an indole derivative with antiemetic activity . It is a 5HT-3 receptor antagonist used as an antiemetic in the treatment of chemotherapy-induced nausea and vomiting . It competitively blocks the action of serotonin at 5HT3 receptors .

Synthesis Analysis

Tropisetron improves pancreas function and increases insulin synthesis and secretion in STZ-induced diabetic rats . It has been shown to change ZnT8, GLUT2 and UCP2 expressions that are molecules involved in insulin synthesis and release .Molecular Structure Analysis

Tropisetron acts as both a selective 5-HT3 receptor antagonist and α7-nicotinic receptor partial agonist . It has been shown to sensitise human α7-nicotinic receptors to low concentrations of acetylcholine .Chemical Reactions Analysis

Tropisetron is metabolized by hydroxylation at the 5, 6 or 7 positions of its indole ring, followed by a conjugation reaction to the glucuronide or sulphate with excretion in the urine or bile (urine to faeces ratio 5:1) .Physical And Chemical Properties Analysis

Tropisetron has a chemical formula of C17H20N2O2 and an average weight of 284.3529 . It has a melting point of 201-202 °C (dichloromethane-ethyl acetate) . Tropisetron monohydrochloride has a melting point of 283-285 °C (decomposition) .科学研究应用

Treatment of Nausea and Vomiting

Tropisetron is a selective serotonin receptor antagonist . It competitively blocks the action of serotonin at 5HT3 receptors, resulting in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting .

Improvement of Pancreas Function

Research has shown that Tropisetron can improve pancreas function and increase insulin synthesis and secretion in diabetic rats . This effect might be partly related to the modulated UCP2/ZnT8 signal pathway and improved oxidative stress-induced damage .

Increase in Insulin Secretion

Tropisetron has been found to decrease blood glucose levels and increase insulin secretion . This could potentially be beneficial in the treatment of diabetes .

Attenuation of Pancreas Apoptosis

Tropisetron has been shown to attenuate pancreas apoptosis in diabetic rats . This effect might be resulted from involvement in NF-κB/ SIRT1 pathway .

Reduction of Inflammation and Oxidative Stress

Tropisetron, as a 5-HT3 receptor antagonist, has a considerable role in lowering inflammation and oxidative stress . This could potentially be beneficial in various inflammatory and oxidative stress-related conditions .

Prevention of Stress-Induced Dopamine Release

The systemic administration of Tropisetron prevented restraint stress-induced dopamine release in the nucleus accumbens and prefrontal cortex in rats . This suggests that 5-HT3 receptors mediated the stress-dependent activation of dopaminergic neurotransmission .

安全和危害

Tropisetron is well tolerated with the most frequently reported adverse effect being headache . Extrapyramidal side effects are rare upon using tropisetron . Safety measures include avoiding dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ensuring adequate ventilation .

未来方向

属性

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRGQMMCGHDTEI-FUNVUKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044137 | |

| Record name | Tropisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. | |

| Record name | Tropisetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tropisetron | |

CAS RN |

89565-68-4 | |

| Record name | Tropisetron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089565684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropisetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tropisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPISETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I819NIK1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)-3-(2-furanylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B1223135.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(1H-benzimidazol-2-yl)benzamide](/img/structure/B1223136.png)

![N-(3-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1223137.png)

![N-[[(1-oxo-3-phenylpropyl)hydrazo]-sulfanylidenemethyl]pentanamide](/img/structure/B1223140.png)

![2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1223144.png)

![2-[4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate](/img/structure/B1223146.png)

![2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B1223150.png)

![1-(5-Bicyclo[2.2.1]hept-2-enylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1223152.png)

![5-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]thio]methyl]-2-phenylthiazole](/img/structure/B1223156.png)